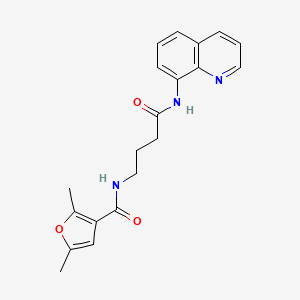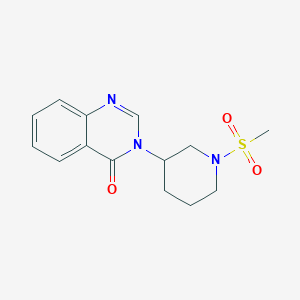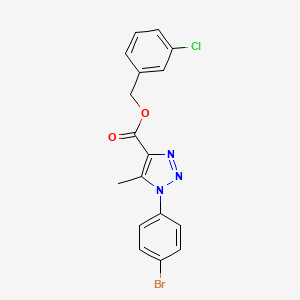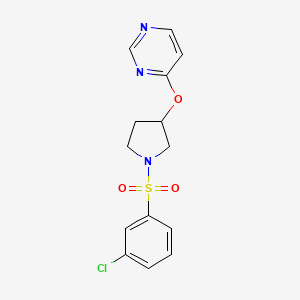
2,5-dimethyl-N-(4-oxo-4-(quinolin-8-ylamino)butyl)furan-3-carboxamide
カタログ番号 B2876330
CAS番号:
1251616-06-4
分子量: 351.406
InChIキー: FYGSWUHJHSQENZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,5-dimethyl-N-(4-oxo-4-(quinolin-8-ylamino)butyl)furan-3-carboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, a quinoline ring, and a carboxamide group . These functional groups suggest that the compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan ring could potentially be synthesized through a Paal-Knorr synthesis, while the quinoline ring could be formed through a Skraup or Doebner-von Miller quinoline synthesis . The carboxamide group could be introduced through a reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and quinoline rings are aromatic, meaning they have a special stability due to delocalized electrons. The carboxamide group would introduce polarity to the molecule, which could affect its solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the carboxamide group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various reactions involving the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of aromatic rings and a carboxamide group suggests that the compound might have significant polarity, which could affect its solubility in different solvents .科学的研究の応用
Synthesis and Chemical Properties
- Research on related furan and quinoline derivatives involves the synthesis and exploration of their properties. For instance, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline through coupling reactions and subsequent electrophilic substitution reactions highlights the chemical versatility of furan and quinoline-based compounds (M. M. El’chaninov & А. Aleksandrov, 2017). This process could be relevant in designing similar compounds with desired biological activities.
Pharmacological Evaluation
- Quinoxalin-2-carboxamides have been designed and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. This evaluation is based on the pharmacophoric requirements of 5-HT3 receptor antagonists, demonstrating the potential of quinoline derivatives in the development of new pharmacological agents (R. Mahesh et al., 2011).
Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic properties against various cancer cell lines. This indicates that structurally related compounds could be explored for their anticancer activities (L. Deady et al., 2003).
Synthesis Techniques
- The development of new synthesis methods for related heterocycles, such as the palladium-catalysed cyclisation to create furo[3,2-c]quinolin-4(5H)-one derivatives, represents an area of interest for researchers looking to create complex molecules for further study (Karl‐Fredrik Lindahl et al., 2006).
将来の方向性
特性
IUPAC Name |
2,5-dimethyl-N-[4-oxo-4-(quinolin-8-ylamino)butyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-12-16(14(2)26-13)20(25)22-11-5-9-18(24)23-17-8-3-6-15-7-4-10-21-19(15)17/h3-4,6-8,10,12H,5,9,11H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGSWUHJHSQENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2876248.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2876251.png)


![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2876258.png)

![methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate](/img/structure/B2876260.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2876265.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2876266.png)


![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2876270.png)